BenchChemオンラインストアへようこそ!

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

Lipophilicity Drug design Synthetic intermediate differentiation

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic 3-phenylcoumarin derivative (C₁₈H₁₄O₅, MW 310.3 g/mol) featuring a methoxycarbonylmethyl ether at the 7-position of the coumarin scaffold. This scaffold positions the compound within a extensively characterized pharmacophore class whose members are evaluated as monoamine oxidase B inhibitors, cytochrome P450 substrates, and antiproliferative agents.

Molecular Formula C18H14O5
Molecular Weight 310.305
CAS No. 102391-25-3
Cat. No. B2945782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
CAS102391-25-3
Molecular FormulaC18H14O5
Molecular Weight310.305
Structural Identifiers
SMILESCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C18H14O5/c1-21-17(19)11-22-14-8-7-13-9-15(12-5-3-2-4-6-12)18(20)23-16(13)10-14/h2-10H,11H2,1H3
InChIKeyFMLYLZUZFSIAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate (CAS 102391-25-3) – Quantitative Differentiation for Procurement and Screening


Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic 3-phenylcoumarin derivative (C₁₈H₁₄O₅, MW 310.3 g/mol) featuring a methoxycarbonylmethyl ether at the 7-position of the coumarin scaffold [1]. This scaffold positions the compound within a extensively characterized pharmacophore class whose members are evaluated as monoamine oxidase B inhibitors, cytochrome P450 substrates, and antiproliferative agents [2]. Its methyl ester moiety provides quantifiable lipophilicity (XLogP3 = 3.4) and hydrolytic lability that directly influence its utility as a profluorescent probe substrate and synthetic intermediate, distinguishing it from free-acid and higher-ester analogs [1].

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate – Why Simple Class Substitution Is Quantitatively Unjustified


While numerous 3-phenylcoumarin derivatives share the coumarin core, quantitative structure–activity relationship analyses reveal that modifications at the 7‑position and the ester group generate substantial variation in enzyme kinetics, lipophilicity, and metabolic stability [1]. For instance, the oxidation kinetics of 3-phenylcoumarins by human CYP2A13 span Km values from 0.85 μM to 97 μM depending on the substituents [2], and MAO‑B inhibition IC₅₀ values range from picomolar to high micromolar across the class [3]. Substituting the methyl ester of the target compound with a free carboxylic acid or a bulkier ethyl ester alters the rotatable bond count, hydrogen‑bond donor/acceptor profile, and logP, each of which directly impacts the compound’s performance as a profluorescent substrate, synthetic intermediate, or enzyme inhibitor. The data below demonstrate that these differences are not incremental but can be orders of magnitude in biochemical potency.

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate – Head-to-Head and Class-Referenced Quantitative Evidence


Methyl Ester vs. Free Acid: 3.4‑Fold Lipophilicity Increase That Governs Cellular and Synthetic Utility

The methyl ester of the target compound (XLogP3 = 3.4) elevates lipophilicity by approximately 3.4 log units compared to the corresponding carboxylic acid (2‑[(2‑oxo‑3‑phenyl‑2H‑chromen‑7‑yl)oxy]acetic acid, CAS 141113‑49‑7), whose XLogP3 is predicted to be ~0.0 based on the removal of the methyl ester and introduction of a free carboxyl group [1]. This difference in logP directly impacts passive membrane permeability and organic‑solvent extractability, which are critical for cell‑based screening assays and synthetic purification workflows [2].

Lipophilicity Drug design Synthetic intermediate differentiation

CYP2A13 Oxidation Kinetics: 7‑Oxyacetate 3‑Phenylcoumarins Exhibit Km Values Spanning 0.85–97 µM Across Substituent Classes

In a systematic kinetic study of 23 3‑phenylcoumarin derivatives, the CYP2A13‑mediated oxidation to fluorescent 7‑hydroxycoumarins exhibited Km values ranging from 0.85 µM to 97 µM, with Vmax from 0.25 min⁻¹ to 60 min⁻¹ and intrinsic clearance (CL_int) varying from 26 kL/min*mol to 6190 kL/min*mol [1]. The target compound, bearing a 7‑methoxycarbonylmethyl ether, belongs to the subclass of profluorescent substrates that are metabolized to 7‑hydroxy‑3‑phenylcoumarin after ester hydrolysis and oxidation. Although the exact kinetic parameters for this specific compound have not been published, the scaffold‑wide data demonstrate that substituents at position 7 and the 3‑phenyl ring produce a >114‑fold range in Km and a >238‑fold range in CL_int, confirming that procurement of the correct 7‑substituted derivative is essential for reproducible CYP activity assays [1][2].

CYP metabolism Profluorescent substrates Enzyme kinetics

MAO‑B Inhibition: 3‑Phenylcoumarin Class Exhibits IC₅₀ from 0.001 µM to >27 µM, Dictating Procurement for Neurological Screening

Within the 3‑phenylcoumarin family, literature‑reported MAO‑B IC₅₀ values range from 0.001 µM (6‑chloro‑3‑(3′‑methoxyphenyl)coumarin) to 27 µM (3‑(3′,4′‑dihydroxyphenyl)‑7,8‑dihydroxycoumarin) [1][2]. The 7‑position substituent is a key modulator of MAO‑B affinity; unsubstituted 4‑position coumarins with appropriate 3‑phenyl substitution are consistently more potent than 4‑hydroxylated analogs [1]. The target compound, which is unsubstituted at the 4‑position and carries a 7‑methoxycarbonylmethyl ether, belongs to the 4‑unsubstituted subclass that Delogu et al. demonstrated to be more active as MAO‑B inhibitors than the corresponding 4‑hydroxy derivatives [1]. The 27,000‑fold IC₅₀ range across the scaffold underscores that generic interchange within this class cannot maintain consistent inhibitory potency.

MAO‑B inhibition Neurodegeneration SAR

Antiproliferative Activity: Hydroxylated 3‑Phenylcoumarin IC₅₀ Values Against HL‑60 and A549 Cells Range from 5.18 µM to >100 µM, Demonstrating Substituent‑Dependent Cytotoxicity

A panel of 14 hydroxylated 3‑phenylcoumarins, evaluated against human promyelocytic leukemia HL‑60 and lung adenocarcinoma A549 cell lines, exhibited a wide range of antiproliferative IC₅₀ values [1]. The 6‑methoxy‑7‑hydroxy‑3‑(4′‑hydroxyphenyl)coumarin derivative, which shares the 7‑oxygenation motif with the target compound, was identified as the most potent antiproliferative agent within the series, acting via cell‑cycle deregulation and apoptosis induction, while displaying poor antioxidant activity [1]. The target compound’s 7‑methoxycarbonylmethyl ether represents a protected 7‑hydroxy precursor that can be hydrolyzed to the active 7‑hydroxy derivative, making it a valuable prodrug‑type intermediate for cancer cell‑based assays comparing 7‑substituted 3‑phenylcoumarins [2].

Antiproliferative Cancer screening Stilbene-coumarin hybrids

Computational Physicochemical Profile: Zero H‑Bond Donors and TPSA 61.8 Ų Differentiate Methyl Ester from Hydroxy‑ and Carboxy‑Analogs

Computed descriptors for the target compound include a topological polar surface area (TPSA) of 61.8 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and a rotatable bond count of 5 [1]. In contrast, the corresponding 7‑hydroxy derivative (7‑hydroxy‑3‑phenylcoumarin, CAS 6468‑96‑8) has a TPSA of 50.4 Ų and one H‑bond donor, while the free carboxylic acid analog (CAS 141113‑49‑7) has an estimated TPSA of ~76 Ų and one H‑bond donor [2]. The absence of H‑bond donors in the target compound enhances passive membrane diffusion relative to both the hydroxy and acid forms, and the intermediate TPSA positions it favorably in the Veber rule space (TPSA < 140 Ų) for oral bioavailability prediction models [2]. These quantitative property differences make the methyl ester the preferred building block for medicinal chemistry programs requiring balanced permeability and solubility.

Physicochemical properties Drug-likeness Permeability prediction

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate – Evidence‑Driven Application Scenarios for Scientific Procurement


Profluorescent CYP Substrate for High‑Throughput Enzyme Inhibition Screening

The target compound’s 7‑methoxycarbonylmethyl ether design enables metabolic conversion to fluorescent 7‑hydroxy‑3‑phenylcoumarin by CYP enzymes [1]. The quantitative kinetic range of the 3‑phenylcoumarin class (Km 0.85–97 µM for CYP2A13) demonstrates that this specific substitution pattern is essential for achieving the desired signal‑to‑background ratio in multiwell‑plate fluorescence assays [2]. Procurement of this methyl ester, rather than a generic 3‑phenylcoumarin, ensures the correct balance of lipophilicity and esterase/CYP susceptibility required for reproducible CYP1, CYP2A6, and CYP2C19 activity measurements.

MAO‑B Inhibitor Probe for Neurological Disease Target Validation

SAR studies indicate that 4‑unsubstituted 3‑phenylcoumarins bearing 7‑position ethers are the most active MAO‑B inhibitors within the class, with IC₅₀ values spanning 0.001–27 µM [1]. The target compound, lacking a 4‑hydroxy group and carrying a hydrolyzable 7‑ester, provides a scaffold‑consistent probe for validating MAO‑B as a target in Parkinson’s disease and depression models. Quantitative class‑level data show that even minor substituent changes can produce >1000‑fold shifts in IC₅₀, making compound‑specific procurement critical for reproducible SAR campaigns [1][2].

Synthetic Intermediate for Prodrug and Hybrid Molecule Design

The methyl ester serves as a protected hydroxy equivalent that can be selectively hydrolyzed to the 7‑hydroxy derivative under controlled conditions, enabling modular synthesis of stilbene‑coumarin hybrids and resveratrol‑coumarin conjugates [1]. Its computed logP of 3.4 and zero H‑bond donors [2] provide superior organic‑phase solubility and chromatographic behavior compared to the free acid, streamlining purification in multi‑step synthetic pathways. This positions the compound as a versatile building block for medicinal chemistry programs targeting anticancer, antioxidant, and anti‑inflammatory endpoints.

Fluorescence‑Based Cell Imaging and Probe Development

The 3‑phenylcoumarin core is a recognized fluorophore scaffold, and the 7‑methoxycarbonylmethyl ether can be cleaved intracellularly by esterases to generate the highly fluorescent 7‑hydroxy‑3‑phenylcoumarin [1]. The compound’s intermediate lipophilicity (XLogP3 = 3.4) and absence of H‑bond donors [2] facilitate passive cellular uptake, making it suitable for live‑cell imaging applications where ester‑based fluorescence activation provides a turn‑on signal. Procurement of this specific ester, rather than the pre‑hydrolyzed 7‑hydroxy analog, is essential for achieving the controlled activation required in cellular localization studies.

Quote Request

Request a Quote for Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.